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Compound of Interest

Compound Name: (E)-5-Oxoundec-2-enenitrile

Cat. No.: B15227247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of

oxoalkenenitrile derivatives, a class of compounds characterized by an electron-poor double

bond due to the presence of both a keto and a nitrile group. This unique structural motif makes

them reactive towards nucleophiles, leading to a wide range of biological activities. This guide

focuses primarily on their anticancer properties, presenting quantitative data, detailed

experimental protocols, and visualizations of relevant signaling pathways.

I. Comparison of Anticancer Activity
The anticancer activity of oxoalkenenitrile derivatives is significantly influenced by the nature

and position of substituents on the aromatic rings. The following table summarizes the in vitro

cytotoxicity of a series of 2-phenylacrylonitrile derivatives, a prominent subclass of

oxoalkenenitriles, against various cancer cell lines.
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Compound
ID

Aromatic
Ring A
Substituent
s

Aromatic
Ring B
Substituent
s

HCT116
IC50 (nM)[1]

BEL-7402
IC50 (nM)[1]

Notes

1g2a
3,4,5-

trimethoxy
4-amino 5.9 7.8

Most potent

compound

identified.

1g2b
3,4,5-

trimethoxy
4-fluoro 15.3 21.7

1g2c
3,4,5-

trimethoxy
4-chloro 12.8 18.5

1g2d
3,4,5-

trimethoxy
4-bromo 11.5 16.9

1g2e
3,4,5-

trimethoxy
4-iodo 9.8 14.2

Halogen

substitution

influences

activity.

1h2a

4-

trifluorometho

xy

4-amino 25.6 33.1

1i2a 4-methoxy 4-amino 30.1 41.5

Methoxy and

trifluorometho

xy

substitutions

on Ring A are

less effective

than 3,4,5-

trimethoxy.

Taxol

(Control)
- - 12.5 15.8 [1]

Key SAR Observations:
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Substitution on Aromatic Ring A: The presence of a 3,4,5-trimethoxyphenyl group on

aromatic ring A is consistently associated with high cytotoxic activity.[1] This substitution

pattern is also found in other tubulin inhibitors like combretastatin A-4.

Substitution on Aromatic Ring B: The nature of the substituent on aromatic ring B

significantly modulates the anticancer potency. An amino group at the 4-position of ring B, as

seen in the most potent compound 1g2a, appears to be optimal for activity.[1] Halogen

substitutions at the same position also yield potent compounds, with cytotoxicity generally

increasing with the size of the halogen (I > Br > Cl > F).

α-Cyano Group: The presence of the cyano group in the α-position of the α,β-unsaturated

ketone is a critical structural feature for the potent cytotoxic activity observed in this class of

compounds.

II. Experimental Protocols
A. Synthesis of 2-phenylacrylonitrile Derivatives
General Procedure (Knoevenagel Condensation):[1]

A mixture of the appropriately substituted benzaldehyde (1.0 eq.), the corresponding

substituted phenylacetonitrile (1.0 eq.), and a catalytic amount of a basic catalyst (e.g.,

piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol or DMF) is heated under

reflux for a specified period (typically 2-8 hours). The reaction progress is monitored by thin-

layer chromatography. After completion, the reaction mixture is cooled, and the precipitated

solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or

column chromatography to afford the desired 2-phenylacrylonitrile derivative.

B. In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:[1]

Cell Seeding: Human cancer cell lines (e.g., HCT116, BEL-7402) are seeded in 96-well

plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 0.1 nM to 100 µM) and incubated for a further 48 hours. A vehicle control
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(e.g., DMSO) and a positive control (e.g., Taxol) are included.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the

plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a

microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curves.

III. Signaling Pathways and Mechanisms of Action
Oxoalkenenitriles can exert their biological effects through various mechanisms, primarily by

acting as Michael acceptors and interacting with cellular nucleophiles, such as cysteine

residues in proteins.

A. Tubulin Polymerization Inhibition
Several 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin

polymerization.[1] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule

dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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